2-(Trifluoromethyl)cyclopentan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

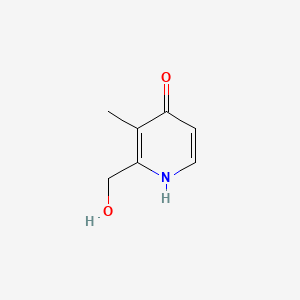

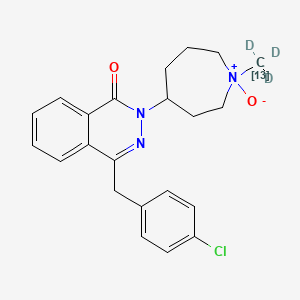

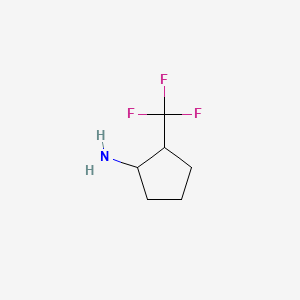

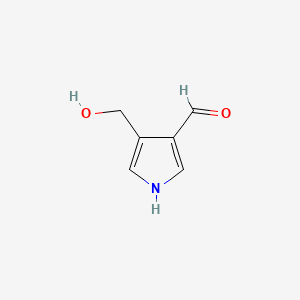

“2-(Trifluoromethyl)cyclopentan-1-amine” is an organic compound that contains a cyclopentane ring with a trifluoromethyl group (-CF3) and an amine group (-NH2) attached . It is a derivative of cyclopentanamine, where one hydrogen atom is replaced by a trifluoromethyl group .

Synthesis Analysis

The synthesis of trifluoromethyl amines, including “2-(Trifluoromethyl)cyclopentan-1-amine”, has been reported in the literature . One method involves the trifluoromethylation of secondary amines using CF3SO2Na . This method is advantageous due to its good functional group tolerance, mild conditions, and use of inexpensive or easy-to-handle materials .Molecular Structure Analysis

The molecular formula of “2-(Trifluoromethyl)cyclopentan-1-amine” is C6H10F3N . It consists of a five-membered cyclopentane ring, with a trifluoromethyl group and an amine group attached .Chemical Reactions Analysis

Trifluoromethyl amines, including “2-(Trifluoromethyl)cyclopentan-1-amine”, can undergo various chemical reactions. For instance, they can be synthesized through a trifluoromethylation reaction of secondary amines using CF3SO2Na . The thiocarbonyl fluoride formed in situ is a key intermediate in this reaction .Aplicaciones Científicas De Investigación

One-Pot Synthesis of Trifluoromethyl Amines

This compound can be used in the one-pot synthesis of trifluoromethyl amines . The method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na, complementing the established synthesis strategy of trifluoromethyl amines . This method has advantages such as good functional group tolerance, mild conditions, and inexpensive or easy-to-handle materials .

Synthesis of Trifluoromethylpyridines

“2-(Trifluoromethyl)cyclopentan-1-amine” can be used in the synthesis of trifluoromethylpyridines . These compounds have found applications in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine derivatives .

Development of Fluorinated Organic Chemicals

The trifluoromethyl group in “2-(Trifluoromethyl)cyclopentan-1-amine” is an important subgroup of fluorinated compounds . These compounds have found applications in the agrochemical, pharmaceutical, and functional materials fields . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Production of Agrochemicals

Trifluoromethylpyridine derivatives, which can be synthesized from “2-(Trifluoromethyl)cyclopentan-1-amine”, are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Production of Pharmaceuticals

Several trifluoromethylpyridine derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Synthesis of Piperidin-3-Aminium Compounds

“2-(Trifluoromethyl)cyclopentan-1-amine” can be used in the synthesis of piperidin-3-aminium compounds . These compounds have potential applications in various fields of chemistry .

Direcciones Futuras

The future directions for “2-(Trifluoromethyl)cyclopentan-1-amine” and similar compounds could involve their use in the synthesis of new pharmaceuticals. The trifluoromethyl group is known to improve the lipophilicity and metabolic stability of drug molecules , making trifluoromethyl amines potentially valuable in drug design and development.

Propiedades

IUPAC Name |

2-(trifluoromethyl)cyclopentan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N/c7-6(8,9)4-2-1-3-5(4)10/h4-5H,1-3,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPYZHYSCBMUTQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695251 |

Source

|

| Record name | 2-(Trifluoromethyl)cyclopentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)cyclopentan-1-amine | |

CAS RN |

1260678-84-9 |

Source

|

| Record name | 2-(Trifluoromethyl)cyclopentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole](/img/structure/B584627.png)

![Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide)](/img/structure/B584630.png)

![1,2,3,4-Tetrahydropyrazino[2,3-b]quinoline](/img/structure/B584633.png)